(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound “(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidinone ring. Key structural elements include:
- A pyrido[1,2-a]pyrimidin-4-one scaffold, which provides a planar, aromatic system conducive to π-π interactions.
- Substituents such as an isopropylamino group at position 2 and an ethyl group at position 3, which influence steric and electronic properties.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[4-oxo-2-(propan-2-ylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-4-20-16(23)12(25-17(20)24)9-11-14(18-10(2)3)19-13-7-5-6-8-21(13)15(11)22/h5-10,18H,4H2,1-3H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSBDVBKXYSDO-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NC(C)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NC(C)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-thioxothiazolidin-4-one with a pyridopyrimidine derivative under specific conditions. The reaction often requires the use of a base, such as triethylamine, and a solvent like dimethylformamide (DMF), followed by heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
While direct synthetic pathways for this compound are not explicitly documented in the literature, analogous methodologies from structurally related systems provide insights:
Mechanistic Notes :
- The methylene bridge forms via a Knoevenagel reaction under basic conditions (e.g., piperidine or pyridine), as observed in related chromeno-pyridine syntheses .
- Stabilization of the thiazolidinone enolate is critical for regioselective coupling .
Reactivity of the Thioxothiazolidinone Moiety
The 2-thioxothiazolidin-4-one ring exhibits distinct reactivity:
Nucleophilic Substitution at C=S
- Reacts with amines (e.g., piperazine derivatives) to form thioamide analogs.
- Alkylation at the sulfur atom occurs under strong basic conditions (e.g., NaH/DMF), forming sulfides .
Oxidation and Reduction
- Oxidation : The C=S group oxidizes to a sulfonic acid (C-SO3H) using H2O2/AcOH, though this diminishes biological activity .
- Reduction : NaBH4 selectively reduces the thiocarbonyl to a thiol (-SH), enabling further functionalization .
Pyrido[1,2-a]pyrimidinone Reactivity
The pyrido[1,2-a]pyrimidin-4-one core participates in:
Electrophilic Aromatic Substitution (EAS)
- Bromination at position 7 or 9 using NBS (N-bromosuccinimide) in DMF .
- Nitration (HNO3/H2SO4) occurs at position 8, confirmed by X-ray crystallography in analogs .
Cross-Coupling Reactions
- Suzuki-Miyaura coupling at position 3 (if halogenated) with aryl boronic acids, catalyzed by Pd(PPh3)4 .
Biological Activity and Stability
- Hydrolytic Stability : The compound resists hydrolysis at physiological pH (7.4) but degrades in acidic conditions (pH < 3) via ring-opening of the thiazolidinone .
- Enzyme Inhibition : The (Z)-configured methylene group enhances binding to kinase ATP pockets (e.g., CDK1), with IC50 values < 1 μM in analogs .
Comparative Reactivity Table
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine
This compound has shown potential in biological and medicinal research, particularly as an inhibitor of specific enzymes or receptors. Studies have indicated its efficacy in inhibiting certain protein kinases, making it a candidate for the development of anticancer agents .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the production of advanced polymers and coatings is also being explored .
Mechanism of Action
The mechanism of action of (Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of specific kinases can prevent tumor growth .
Comparison with Similar Compounds
Table 1: Structural Comparison with Similar Heterocyclic Compounds
Key Findings:
Core Heterocycles: The target compound’s pyrido[1,2-a]pyrimidin-4-one core is distinct from thienopyrimidinones (e.g., compound 16) and coumarin-based systems (e.g., compound 17). The pyrido-pyrimidine fusion enhances rigidity and aromaticity compared to sulfur-containing thienopyrimidinones . Coumarin derivatives (e.g., compound 17) prioritize oxygen-based heterocycles, which may alter solubility and bioavailability relative to sulfur-rich systems like the target compound .
Functional Group Impact: The thioxothiazolidinone ring in the target compound introduces a reactive C=S group absent in analogs like 4i, which feature tetrazole and pyrazole substituents . This could enhance metal-binding capacity or redox activity.
Similar strategies may apply to the target molecule.
Research Findings and Limitations
- Structural Uniqueness: The pyrido-pyrimidine core combined with a thioxothiazolidinone moiety distinguishes this compound from coumarin-, thienopyrimidine-, or tetrazole-based analogs. This uniqueness may confer selective binding to biological targets.
- Data Gaps: No comparative pharmacological or physicochemical data (e.g., IC₅₀, logP) are available in the provided evidence, limiting direct activity or stability comparisons.
Biological Activity
The compound (Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a thiazolidinone core linked to a pyridopyrimidine moiety, which is significant for its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidinones have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds possess Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4c | 5 | E. coli |
| 4e | 10 | S. aureus |
| 5g | 15 | M. tuberculosis |
The presence of specific functional groups in these compounds enhances their interaction with bacterial enzymes, leading to cell wall disruption and apoptosis .
Anticancer Activity
Preliminary studies have suggested that the compound may exhibit anticancer properties through the modulation of specific cellular pathways. The pyrido[1,2-a]pyrimidine structure is known for its ability to inhibit protein kinases involved in cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells by disrupting mitotic processes .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
- Apoptosis Induction : It potentially triggers apoptosis in cancer cells by activating caspase pathways.
- Enzyme Modulation : The thiazolidinone moiety may interact with various enzymes involved in metabolic pathways, thereby altering cellular metabolism.
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of thienopyrimidinone derivatives, compounds were tested against multiple strains. The results indicated that modifications in the side chains significantly affected the MIC values, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Case Study 2: Cancer Cell Line Studies
Another study involved testing related compounds on various cancer cell lines. The results indicated a promising reduction in cell viability at concentrations as low as 10 µM, highlighting the potential for further development as anticancer agents .
Q & A
Q. What approaches validate the compound’s proposed mechanism of action when conflicting literature exists?
- Methodological Answer: Combine genetic (CRISPR knockout) and pharmacological (small-molecule inhibitors) validation. For example, silence the putative target gene and assess rescue of the compound’s effect. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Advanced Methodological Challenges
Q. How to scale up synthesis without compromising stereochemical purity (Z-configuration)?
- Methodological Answer: Implement flow chemistry for precise control of reaction parameters (residence time, temperature). Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps. Monitor stereochemistry via CD or vibrational circular dichroism (VCD) .
Q. What computational tools predict metabolic liabilities or toxicity early in development?
- Methodological Answer: Use ADMET prediction software (e.g., Schrödinger’s QikProp, SwissADME) to assess CYP450 metabolism, hERG inhibition, or phospholipidosis risk. Validate with in vitro hepatocyte models or zebrafish toxicity assays .
Structural and Functional Comparisons
Q. How does this compound compare structurally to analogous pyrido[1,2-a]pyrimidinone derivatives?
- Methodological Answer: Analyze X-ray crystallography data for bond lengths/angles in the pyrimidinone core vs. analogues. Compare electronic profiles via Hammett constants for substituents (e.g., isopropylamino σ-value). Use comparative molecular field analysis (CoMFA) for 3D-QSAR .
Q. What distinguishes its biological activity from structurally similar compounds with piperazine or morpholine moieties?
- Methodological Answer: Perform head-to-head bioassays for potency (IC₅₀) and selectivity (KinomeScan profiling). Use hydrogen-deuterium exchange (HDX) mass spectrometry to map differential protein binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
